molecular formula C19H23N3O4 B11279827 ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate

ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate

Cat. No.: B11279827
M. Wt: 357.4 g/mol
InChI Key: RJSFRXQUKKHRPA-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with neurotransmitter receptors, modulating neuronal activity and providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
  • 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
  • 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate stands out due to its unique combination of a pyrazole ring, a piperidine ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H23N3O4/c1-3-26-19(24)14-8-10-22(11-9-14)18(23)17-12-16(20-21-17)13-4-6-15(25-2)7-5-13/h4-7,12,14H,3,8-11H2,1-2H3,(H,20,21)

InChI Key

RJSFRXQUKKHRPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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